1-[4-(Methylsulfanyl)phenyl]propan-2-one
Description
Properties
CAS No. |
88356-92-7 |
|---|---|
Molecular Formula |
C10H12OS |
Molecular Weight |
180.27 g/mol |
IUPAC Name |
1-(4-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C10H12OS/c1-8(11)7-9-3-5-10(12-2)6-4-9/h3-6H,7H2,1-2H3 |
InChI Key |
RYFZDEIJXAESAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC=C(C=C1)SC |
Origin of Product |
United States |
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Intermediate in Organic Synthesis : The compound serves as an important intermediate in the synthesis of more complex organic molecules and pharmaceuticals. Its structure allows for further functionalization, making it versatile for synthetic pathways.
2. Biology
- Enzyme Inhibition Studies : Research indicates that this compound can act as an enzyme inhibitor, which is crucial for studying protein-ligand interactions. The methylsulfanyl group enhances binding affinity to specific molecular targets .
- Molecular Docking Studies : Computational studies have shown that 1-[4-(Methylsulfanyl)phenyl]propan-2-one interacts favorably with various biological targets, suggesting its potential use in drug design .
3. Medicine
- Therapeutic Potential : Investigations into the compound's therapeutic applications reveal its role as a precursor in drug development. It has been studied for its anticancer properties alongside other compounds containing similar structures .
- Pharmaceutical Composition : The compound is being explored for use in formulations aimed at treating conditions mediated by cyclooxygenase-2, potentially offering reduced gastrointestinal toxicity compared to traditional NSAIDs .
4. Industry
- Fine Chemicals Production : It is utilized in the manufacture of fine chemicals and agrochemicals, where its unique properties can enhance product performance .
- Cosmetic Applications : Although limited information exists, some data suggests potential use as a binder in cosmetic products due to its stability under specific conditions .
Case Studies
Case Study 1: Anticancer Activity
Research conducted on derivatives of this compound revealed significant cytotoxic activity against various cancer cell lines. These studies highlighted the compound's potential as a lead structure for developing new anticancer therapies .
Case Study 2: Enzyme Interaction
A molecular docking study demonstrated that this compound binds effectively to specific enzymes involved in metabolic pathways. This interaction suggests its utility in designing selective enzyme inhibitors for therapeutic purposes .
Comparison with Similar Compounds
Sulfoxonium Ylide Derivatives
Two structurally related sulfoxonium ylides have been synthesized and characterized ():
1-(4-Trifluoromethylphenyl)-1-(dimethyl(oxo)-λ⁶-sulfaneylidene)propan-2-one Synthesis: 86% yield via palladium-catalyzed cross-coupling. Properties: Colorless amorphous solid; characterized by distinct ¹H NMR (δ 3.40 ppm, CH₃CO) and ¹³C NMR (δ 207.8 ppm, C=O) signals. Applications: Intermediate in organometallic catalysis.
1-(4-Chlorophenyl)-1-(dimethyl(oxo)-λ⁶-sulfaneylidene)propan-2-one
- Synthesis : 69% yield; yellow crystalline solid (m.p. 111–114°C).
- Properties : ¹H NMR (δ 3.39 ppm, CH₃CO) and ¹³C NMR (δ 207.6 ppm, C=O).
Comparison :
| Property | 1-[4-(SCH₃)phenyl]propan-2-one | 1-(4-CF₃Ph) Derivative | 1-(4-ClPh) Derivative |
|---|---|---|---|
| Substituent | SCH₃ (electron-donating) | CF₃ (electron-withdrawing) | Cl (electron-withdrawing) |
| Yield | N/A | 86% | 69% |
| Melting Point | Not reported | Amorphous | 111–114°C |
| NMR (C=O) | Not reported | 207.8 ppm | 207.6 ppm |
Chalcone Derivatives
The chalcone (E)-1-[4-(Methylsulfanyl)phenyl]-3-phenylprop-2-en-1-one () shares the 4-SCH₃-phenylpropan-2-one backbone but includes an α,β-unsaturated ketone system. Key structural features:
Comparison with Other Chalcones :
Positional Isomers and Substituent Variants
1-[2-(Methylsulfanyl)phenyl]propan-2-one (ortho isomer, CAS: 27350-24-9) : Molecular Weight: 180.27 g/mol.
1-(4-(Trifluoromethyl)phenyl)propan-2-one (CAS: F01280) :
- Molecular Weight : 202.18 g/mol.
- Electronic Effects : CF₃ group strongly electron-withdrawing, increasing ketone electrophilicity.
Comparison :
| Property | 1-[4-(SCH₃)Ph]propan-2-one | 1-[2-(SCH₃)Ph]propan-2-one | 1-(4-CF₃Ph)propan-2-one |
|---|---|---|---|
| Substituent Position | Para | Ortho | Para |
| Molecular Weight | 180.27 g/mol | 180.27 g/mol | 202.18 g/mol |
| Electrophilicity | Moderate | Low (steric hindrance) | High |
Toxicological Considerations
1-[4-(Methylsulfanyl)phenyl]propan-2-one is linked to 4-MTA metabolism, which exhibits neurotoxic and cardiotoxic effects .
Preparation Methods
Reaction Mechanism and Reagents
The reaction proceeds via activation of isobutyryl chloride by aluminium trichloride (AlCl₃), generating an acylium ion that undergoes electrophilic attack on the electron-rich para position of thioanisole. Key components include:
Stepwise Procedure
-
Catalyst Suspension : AlCl₃ is suspended in DCM under nitrogen atmosphere.
-
Acyl Chloride Addition : Isobutyryl chloride is added dropwise, forming the acylium-AlCl₃ complex.
-
Thioanisole Introduction : Thioanisole is introduced gradually, with rigorous temperature control to prevent runaway reactions.
-
Workup : The mixture is quenched with hydrochloric acid (HCl) and washed with water to remove residual AlCl₃. The organic layer is concentrated to yield crude this compound.
Table 1: Representative Reaction Conditions from Patent Data
| Parameter | Value/Description | Source |
|---|---|---|
| Thioanisole (mol) | 1.0 | |
| Isobutyryl Chloride (mol) | 1.1–1.3 | |
| AlCl₃ (mol) | 1.5 | |
| Solvent | Dichloromethane | |
| Reaction Temperature | 20–25°C | |
| Yield (Crude) | >95% (by gravimetric analysis) |
Process Optimization and Catalytic Enhancements
Industrial-scale synthesis prioritizes solvent recycling, catalyst recovery, and phase-transfer catalysis (PTC) to improve cost efficiency.
Solvent Reuse
Dichloromethane is retained across multiple synthesis steps (e.g., bromination, hydrolysis) to minimize waste. Post-reaction, the solvent is recovered via distillation and reused without significant loss of reactivity.
Analytical Characterization and Quality Control
The structural integrity of this compound is verified through:
-
NMR Spectroscopy : Distinct signals for the methylsulfanyl group (δ 2.5 ppm, singlet) and ketone carbonyl (δ 207 ppm in ¹³C NMR).
-
HPLC Purity : >99.5% purity achieved via recrystallization from ethanol-water mixtures.
Alternative Synthetic Routes and Limitations
While Friedel-Crafts acylation dominates industrial production, alternative methods face scalability challenges:
Nucleophilic Substitution on Haloarenes
Patent CN102675167B describes methylsulfanyl group installation via sodium methyl mercaptide displacement of chloroarenes. However, this method targets benzaldehyde derivatives and lacks demonstrated efficacy for propan-2-one synthesis.
Oxidation-State Considerations
Direct oxidation of 4-methylthiophenylacetone to sulfone derivatives (e.g., for firocoxib) requires hydrogen peroxide and acidic catalysts, but this pertains to downstream modifications rather than the target compound’s synthesis.
Industrial Applications and Scalability
The compound’s primary application lies in NSAID synthesis:
Q & A
Basic: What synthetic routes are available for 1-[4-(methylsulfanyl)phenyl]propan-2-one, and how do reaction conditions influence yield and purity?
Answer:
The compound is commonly synthesized via acetylation of thioanisole derivatives. For example, liquid-phase acetylation of thioanisole with acetic anhydride using H-beta zeolite as a catalyst produces 4-(methylthio)acetophenone (4-MTAP) with optimized reaction conditions (temperature: 80–100°C, catalyst loading: 5–10 wt%) . Another method involves condensation of 4′-(methylthio)acetophenone with benzaldehyde in ethanol under basic conditions (10% NaOH), yielding the chalcone derivative (E)-1-[4-(methylsulfanyl)phenyl]-3-phenylprop-2-en-1-one with ~70% yield after recrystallization from toluene . Yield optimization requires careful control of stoichiometry, reaction time (e.g., 8 hours), and purification via flash chromatography or solvent recrystallization.
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Answer:
- NMR : H and C NMR are essential for confirming the methylsulfanyl group (δ ~2.5 ppm for S–CH) and ketone moiety (δ ~200–210 ppm for C=O). For example, the methyl group in similar compounds appears as a singlet at δ 2.45 ppm .
- X-ray crystallography : Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) resolve molecular geometry. The compound’s chalcone derivatives exhibit planar aromatic rings (dihedral angles <12°) stabilized by weak C–H···O and π-π interactions .
- IR and HRMS : IR confirms ketone C=O stretches (~1700 cm), while HRMS validates molecular weight (e.g., [M+H] at m/z 195.07 for CHOS) .
Advanced: How do computational methods like DFT enhance understanding of this compound’s electronic and optical properties?
Answer:
Density Functional Theory (DFT) calculates hyperpolarizability, HOMO-LUMO gaps, and charge transfer. For chalcone derivatives, DFT reveals second-order nonlinear optical (NLO) responses due to electron-withdrawing (ketone) and donating (methylsulfanyl) groups. For example, (2E)-3-[4-(methylsulfanyl)phenyl]-1-(3-bromophenyl)prop-2-en-1-one exhibits a HOMO-LUMO gap of ~3.5 eV and significant β (hyperpolarizability) values (~10 esu), making it suitable for NLO applications . Simulations also predict UV-Vis absorption maxima (~350 nm), aligning with experimental data .
Advanced: What metabolic pathways involve this compound, and how are its metabolites identified?
Answer:
The compound is a phase I metabolite of 4-methylthioamphetamine (4-MTA). In humans, oxidative deamination by cytochrome P450 enzymes converts 4-MTA to this compound, which is further reduced to 1-[4-(methylsulfanyl)phenyl]propan-2-ol or degraded to 4-methylthiobenzoic acid. Metabolites are identified via LC-MS/MS and GC-MS, with glucuronide/sulfate conjugates detected in urine .
Advanced: What challenges arise in crystallographic refinement of derivatives, and how are they resolved?
Answer:
Crystallographic challenges include twinning (e.g., non-merohedral twinning in chalcone derivatives) and disorder. In (E)-1-[4-(methylsulfanyl)phenyl]-3-phenylprop-2-en-1-one, 37 reflections were omitted due to twinning artifacts. Refinement in SHELXL uses TWIN/BASF commands to model twin fractions, while H atoms are placed geometrically (riding model) with isotropic displacement parameters . Validation tools like PLATON check for missed symmetry and voids .
Basic: What are the compound’s applications in material science, particularly nonlinear optics?
Answer:
Chalcone derivatives of this compound exhibit large second-order NLO activity due to charge-transfer interactions. For instance, 1-[4-(methylsulfanyl)phenyl]-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one shows optical limiting behavior, making it suitable for laser protection devices. Characterization involves Z-scan techniques and hyper-Rayleigh scattering to measure nonlinear refractive indices (~10 cm/W) .
Advanced: How do structural modifications (e.g., sulfoxidation) alter reactivity and biological activity?
Answer:
Sulfoxidation of the methylsulfanyl group to sulfoxide/sulfone enhances electrophilicity. For example, palladium-catalyzed synthesis of α-carbonyl sulfoxonium ylides from this compound derivatives increases reactivity in cross-coupling reactions (yields: 69–86%) . Sulfone derivatives exhibit improved antimicrobial activity due to increased polarity and hydrogen-bonding capacity .
Basic: What safety precautions are necessary when handling this compound?
Answer:
The compound’s methylsulfanyl group may release toxic HS under acidic conditions. Handling requires PPE (gloves, goggles) and ventilation. Solubility in alcohols (e.g., ethanol) and low water solubility necessitate waste disposal in approved organic solvents. Flash points (~42–130°C) indicate flammability; storage should be in cool, dry conditions away from oxidizers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
